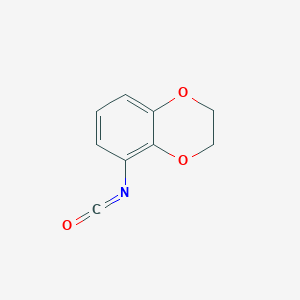

5-Isocyanato-2,3-dihydro-1,4-benzodioxine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

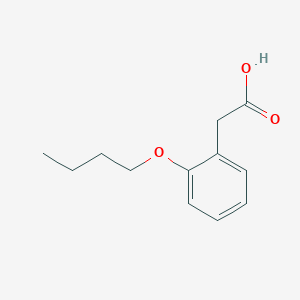

5-Isocyanato-2,3-dihydro-1,4-benzodioxine is a chemical compound with the CAS Number: 1155139-88-0 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 5-isocyanato-2,3-dihydro-1,4-benzodioxine .

Molecular Structure Analysis

The InChI code for 5-Isocyanato-2,3-dihydro-1,4-benzodioxine is 1S/C9H7NO3/c11-6-10-7-2-1-3-8-9(7)13-5-4-12-8/h1-3H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Green Chemistry and Safer Isocyanate Substitutes

Isocyanates, including derivatives similar to 5-Isocyanato-2,3-dihydro-1,4-benzodioxine, are commonly used in the production of polyurethanes and other polymers. However, due to their toxicity and hazardous nature, there has been significant research into safer substitutes. For example, Dimethylaminopyridinium carbamoylides have been designed as new, safer, and non-hazardous substitutes for arylsulfonyl isocyanates, highlighting a move towards eco-friendly chemistry and material science applications (Saczewski, Brzozowski, & Kornicka, 2006).

Anticancer and Antitubercular Agents

The synthesis and evaluation of novel compounds for therapeutic applications are a crucial area of scientific research involving isocyanate derivatives. For instance, the design and synthesis of 1,3,4-thiadiazole derivatives starting from isocyanates have shown significant in vitro antitumor and antitubercular activities. Such studies underscore the potential of isocyanate derivatives in developing new pharmaceutical agents (Chandra Sekhar et al., 2019).

Novel Anticholinesterases

Research into the synthesis of new compounds with isocyanates has also led to the discovery of potent inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with applications in treating diseases such as Alzheimer's. The reaction of certain isocyanate derivatives with other chemicals has resulted in novel carbamates that exhibit remarkable selectivity and potency as enzyme inhibitors (Luo et al., 2005).

Synthesis of Heterocycles

Isocyanate derivatives play a significant role in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Research has shown the successful synthesis of heterocyclic compounds like 6H-indolo[2,3-b][1,6]naphthyridines, regarded as the 5-aza analogues of ellipticine alkaloids, starting from isocyanates. These compounds' potential applications in medicinal chemistry highlight the versatility of isocyanate derivatives in synthesizing complex molecules (Zhang et al., 2000).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H334, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

Propriétés

IUPAC Name |

5-isocyanato-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-10-7-2-1-3-8-9(7)13-5-4-12-8/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGBWLFFSJBYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isocyanato-2,3-dihydro-1,4-benzodioxine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)

![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)

![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)

![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)